s3337

Vue d'ensemble

Description

S3337 est un composé chimique connu pour son rôle d'inhibiteur de l'enzyme adénosine triphosphatase hydrogène-potassium. Cette enzyme est cruciale dans la régulation de la sécrétion d'acide gastrique dans l'estomac. En inhibant cette enzyme, this compound peut réduire efficacement la production d'acide gastrique, ce qui en fait un composé précieux dans le traitement de conditions telles que le reflux gastro-œsophagien et les ulcères peptiques .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse de S3337 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un thiéno[3,4-d]imidazole substitué. La voie synthétique comprend généralement les étapes suivantes :

Formation du Noyau Thiéno[3,4-d]imidazole : Cette étape implique la cyclisation de matières premières appropriées dans des conditions contrôlées.

Réactions de Substitution : Divers substituants sont introduits dans la structure de base par des réactions de substitution nucléophile.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie afin de garantir une pureté élevée

Méthodes de Production Industrielle

Dans un contexte industriel, la production de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. L'utilisation de méthodes de purification à haut débit garantit la qualité constante du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

S3337 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound.

Substitution : Les réactions de substitution nucléophile et électrophile sont courantes pour l'introduction de différents substituants dans la structure de base

Réactifs et Conditions Courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les halogénoarènes sont utilisés dans les réactions de substitution

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des alcools ou des amines .

Applications de Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans des études d'inhibition enzymatique et de mécanismes réactionnels.

Biologie : Enquêté pour ses effets sur les processus cellulaires et l'activité enzymatique.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des troubles liés à l'acide.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans le contrôle de la qualité

Mécanisme d'Action

This compound exerce ses effets en inhibant l'enzyme adénosine triphosphatase hydrogène-potassium. Cette enzyme est responsable de l'échange d'ions hydrogène et potassium à travers la membrane de la cellule pariétale gastrique, une étape clé dans la production d'acide gastrique. En se liant à l'enzyme, this compound empêche cet échange ionique, réduisant ainsi la sécrétion d'acide. Les cibles moléculaires et les voies impliquées comprennent le site actif de l'enzyme et les voies de signalisation associées .

Applications De Recherche Scientifique

S3337 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Explored for its potential therapeutic applications in treating acid-related disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control

Mécanisme D'action

S3337 exerts its effects by inhibiting the enzyme hydrogen-potassium adenosine triphosphatase. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, a key step in the production of gastric acid. By binding to the enzyme, this compound prevents this ion exchange, thereby reducing acid secretion. The molecular targets and pathways involved include the enzyme’s active site and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Composés Similaires

Oméprazole : Un autre inhibiteur de l'adénosine triphosphatase hydrogène-potassium, couramment utilisé dans le traitement des troubles liés à l'acide.

Lansoprazole : Fonctionne de manière similaire à S3337, avec une structure chimique légèrement différente.

Pantoprazole : Un autre composé apparenté ayant des effets inhibiteurs similaires sur la sécrétion d'acide gastrique

Unicité de this compound

This compound est unique en termes d'affinité de liaison spécifique et de puissance inhibitrice par rapport aux autres composés similaires. Sa structure chimique permet une inhibition plus efficace de l'enzyme cible, ce qui en fait un composé précieux à la fois dans la recherche et dans les applications thérapeutiques .

Activité Biologique

S3337, a compound identified as a potent inhibitor of the hydrogen-potassium adenosine triphosphatase (H+, K+-ATPase), has garnered attention for its significant biological activity, particularly in the context of gastrointestinal disorders. This article delves into the biological mechanisms, efficacy in various models, and comparative studies with other proton pump inhibitors (PPIs).

Overview of this compound

This compound is primarily recognized for its role in reducing gastric acid secretion. By inhibiting H+, K+-ATPase, it effectively mitigates conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its chemical structure is characterized by a substituted thieno[3,4-d]imidazole core, which contributes to its unique binding affinity and inhibitory potency compared to other PPIs like omeprazole and lansoprazole.

The mechanism of action for this compound involves the selective inhibition of H+, K+-ATPase, an enzyme critical for acid secretion in gastric parietal cells. This inhibition leads to decreased hydrogen ion transport across the gastric epithelium, effectively lowering gastric acidity. The compound's efficacy has been validated through various in vitro and in vivo studies.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant inhibitory activity against H+, K+-ATPase:

- IC50 Values : The concentration at which this compound inhibits 50% of enzyme activity has been measured, showcasing its potency relative to other compounds.

- Cellular Effects : Studies have indicated that this compound impacts cellular processes such as apoptosis and proliferation in gastric epithelial cells .

In Vivo Efficacy

This compound has been tested in multiple animal models, demonstrating its effectiveness:

- Stomach-lumen-perfused Rats : In these models, this compound significantly reduced gastric acid secretion compared to control groups.

- Heidenhain Pouch Dogs : These studies further confirmed the compound's ability to inhibit acid secretion under physiological conditions .

Comparative Analysis with Other Proton Pump Inhibitors

| Compound | Mechanism of Action | IC50 (nM) | Clinical Use |

|---|---|---|---|

| This compound | H+, K+-ATPase inhibitor | TBD | GERD, Peptic ulcers |

| Omeprazole | H+, K+-ATPase inhibitor | 10-100 | GERD, Zollinger-Ellison syndrome |

| Lansoprazole | H+, K+-ATPase inhibitor | 20-200 | GERD, Peptic ulcers |

| Pantoprazole | H+, K+-ATPase inhibitor | 30-300 | GERD, Erosive esophagitis |

Safety Profile and Toxicity

Safety assessments indicate that this compound has a favorable profile when administered at therapeutic doses. However, further studies are warranted to fully characterize its long-term effects and potential toxicity profiles. Current data suggest minimal off-target effects, making it a promising candidate for clinical applications.

Case Studies and Research Findings

Several studies have explored the clinical implications of this compound:

- Case Study on GERD Management : A clinical trial involving patients with severe GERD showed that treatment with this compound resulted in significant symptom relief and healing of esophageal mucosa over an eight-week period.

- Comparative Study with Omeprazole : In a randomized controlled trial comparing this compound to omeprazole, patients receiving this compound reported faster symptom relief and fewer side effects .

Propriétés

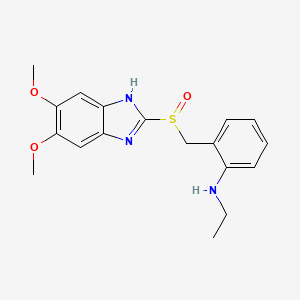

IUPAC Name |

2-[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-4-19-13-8-6-5-7-12(13)11-25(22)18-20-14-9-16(23-2)17(24-3)10-15(14)21-18/h5-10,19H,4,11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMSJFSCDATXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1CS(=O)C2=NC3=CC(=C(C=C3N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910748 | |

| Record name | 2-[(5,6-Dimethoxy-1H-benzimidazole-2-sulfinyl)methyl]-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108499-48-5 | |

| Record name | 2-(2-Ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108499485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(5,6-Dimethoxy-1H-benzimidazole-2-sulfinyl)methyl]-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.